molecular formula C19H32N2O5 B13439565 (2R,3aR,7aR)-1-(((R)-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid

(2R,3aR,7aR)-1-(((R)-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid

Cat. No.: B13439565
M. Wt: 368.5 g/mol
InChI Key: IPVQLZZIHOAWMC-OXGONZEZSA-N
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Description

(2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid is a complex organic compound with a unique structure that includes an indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid typically involves multiple steps, including the formation of the indole ring and the introduction of the alanyl and ethoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3aR,7aR)-Octahydro-1H-indole-2-carboxylic Acid
  • (3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

Uniqueness

Compared to similar compounds, (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid has a unique combination of functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

IUPAC Name

(2R,3aR,7aR)-1-[(2R)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m1/s1

InChI Key

IPVQLZZIHOAWMC-OXGONZEZSA-N

Isomeric SMILES

CCC[C@H](C(=O)OCC)N[C@H](C)C(=O)N1[C@@H]2CCCC[C@@H]2C[C@@H]1C(=O)O

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Origin of Product

United States

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